

Spectroscopic Analysis of Hexachloroacetone: A Technical Guide

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Compound of Interest

Compound Name: Hexachloroacetone

Cat. No.: B130050

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This technical guide provides an in-depth overview of the key spectroscopic data for **Hexachloroacetone** (CAS No. 116-16-5), a halogenated ketone with the chemical formula $(\text{Cl}_3\text{C})_2\text{CO}$. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for **Hexachloroacetone** is summarized in the tables below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: Due to the absence of hydrogen atoms in its molecular structure, **Hexachloroacetone** does not produce a ^1H NMR spectrum.

^{13}C NMR: The ^{13}C NMR spectrum of **Hexachloroacetone** is characterized by two distinct signals corresponding to the carbonyl carbon and the trichloromethyl carbons.

Signal	Chemical Shift (δ) ppm	Assignment
1	~170	Carbonyl Carbon (C=O)
2	~95	Trichloromethyl Carbons (-CCl ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **Hexachloroacetone** is dominated by a strong absorption band characteristic of the carbonyl group.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~1780	Strong	C=O Stretch (Ketone)
~800	Strong	C-Cl Stretch

Note: The exact position of the C=O stretch can be influenced by the physical state of the sample (e.g., neat, in solution).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Hexachloroacetone** provides key information about its molecular weight and fragmentation pattern. The molecular weight of **Hexachloroacetone** is 264.75 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

m/z	Relative Intensity	Fragment Ion
117	High	[CCl ₃] ⁺
119	High	[C ³⁷ Cl ₃] ⁺ (Isotope Peak)
147	Moderate	[C ₂ Cl ₃ O] ⁺
229	Low	[M-Cl] ⁺
262	Very Low	[M] ⁺ (Molecular Ion)

Note: The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl) results in characteristic clusters of peaks for chlorine-containing fragments.

Experimental Protocols

The data presented in this guide are typically obtained using the following standard methodologies.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **Hexachloroacetone** is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3) or carbon tetrachloride (CCl_4), and transferred to an NMR tube.[4]
- **Instrumentation:** Data is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
- **^{13}C NMR Acquisition:** A standard proton-decoupled ^{13}C NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined pulse width, and an appropriate relaxation delay. Chemical shifts are referenced to the solvent signal or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

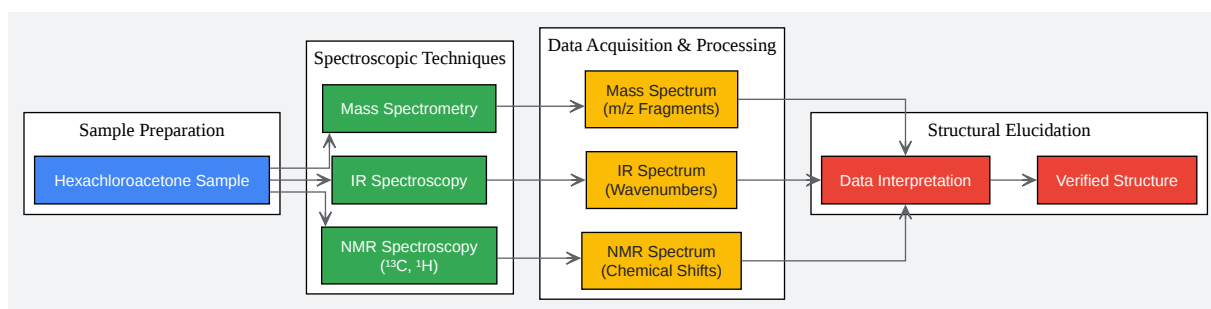
- **Sample Preparation:** For liquid samples like **Hexachloroacetone**, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[6] For gas-phase measurements, the sample is introduced into a gas cell.[7]
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The instrument records the interference pattern of the infrared beam after it passes through the sample. A Fourier transform is then applied to this signal to obtain the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry

- **Sample Introduction:** The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) system for separation from any impurities.[6]
- **Ionization:** Electron Ionization (EI) is a common method used for volatile compounds like **Hexachloroacetone**. In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **Hexachloroacetone**.



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Caption: Workflow for Spectroscopic Analysis of **Hexachloroacetone**.

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